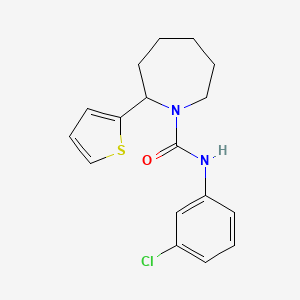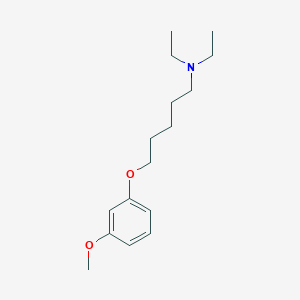
1-(3-chlorophenyl)-N-(pyridin-3-yl)methanesulfonamide
概要
説明
1-(3-chlorophenyl)-N-(pyridin-3-yl)methanesulfonamide is an organic compound that features a sulfonamide group attached to a methylene bridge, which is further connected to a 3-chlorophenyl and a pyridin-3-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-N-(pyridin-3-yl)methanesulfonamide typically involves the following steps:
Formation of the sulfonamide group: This can be achieved by reacting methanesulfonyl chloride with 3-chloroaniline in the presence of a base such as triethylamine.
Coupling with pyridine: The resulting sulfonamide is then coupled with pyridine-3-ylmethanol using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
化学反応の分析
Types of Reactions
1-(3-chlorophenyl)-N-(pyridin-3-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
1-(3-chlorophenyl)-N-(pyridin-3-yl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 1-(3-chlorophenyl)-N-(pyridin-3-yl)methanesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved would require further experimental validation.
類似化合物との比較
Similar Compounds
- 1-(3-chlorophenyl)-N-(pyridin-2-yl)methanesulfonamide
- 1-(4-chlorophenyl)-N-(pyridin-3-yl)methanesulfonamide
- 1-(3-chlorophenyl)-N-(pyridin-4-yl)methanesulfonamide
Uniqueness
1-(3-chlorophenyl)-N-(pyridin-3-yl)methanesulfonamide is unique due to the specific positioning of the chlorine atom on the phenyl ring and the pyridin-3-yl group. This unique structure can influence its reactivity, binding affinity, and overall biological activity, making it distinct from its analogs.
特性
IUPAC Name |
1-(3-chlorophenyl)-N-pyridin-3-ylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c13-11-4-1-3-10(7-11)9-18(16,17)15-12-5-2-6-14-8-12/h1-8,15H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGXNVZTQILGEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CS(=O)(=O)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B4887245.png)

![methyl 4-[3,5-dichloro-4-(2-propyn-1-yloxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4887257.png)




![4-(2,4-dimethylphenyl)-1-(hydroxymethyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4887299.png)
![N-(2-furylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-(2-phenylethyl)thiourea](/img/structure/B4887306.png)
![1-(3-chlorobenzyl)-4-[(5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]piperazine](/img/structure/B4887314.png)

![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(1-ethyl-4-piperidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4887323.png)
